molecular formula C10H6Cl2O2S B8296305 2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene

2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene

Cat. No. B8296305
M. Wt: 261.12 g/mol
InChI Key: GAWKCMSRDFAUFN-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

A mixture of 9.5 g of 2-acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene and 95 g of pyridine hydrochloride is heated at 185°-200° for four and one-half hours and allowed to cool. While still fluid in nature, the reaction mixture is poured onto ice and the resulting aqueous mixture is extracted three times with ethyl acetate. The organic fractions are combined, washed one time with water, two times with 2N hydrochloric acid, dried over anhydrous magnesium sulfate and evaporated. The residue is recrystallized from acetone-hexane to give 5.1 g of 2-acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene, mp 199°-201°.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:8][C:7]2[C:9]([Cl:16])=[C:10]([Cl:15])[C:11]([O:13]C)=[CH:12][C:6]=2[CH:5]=1)(=[O:3])[CH3:2].Cl.N1C=CC=CC=1>>[C:1]([C:4]1[S:8][C:7]2[C:9]([Cl:16])=[C:10]([Cl:15])[C:11]([OH:13])=[CH:12][C:6]=2[CH:5]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(S1)C(=C(C(=C2)OC)Cl)Cl
Name
Quantity
95 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 185°-200° for four and one-half hours
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
While still fluid in nature, the reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mixture is extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed one time with water, two times with 2N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from acetone-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(S1)C(=C(C(=C2)O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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